

# Cellular Activity and Functional Evidence

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cyc-116

CAS No.: 693228-63-6

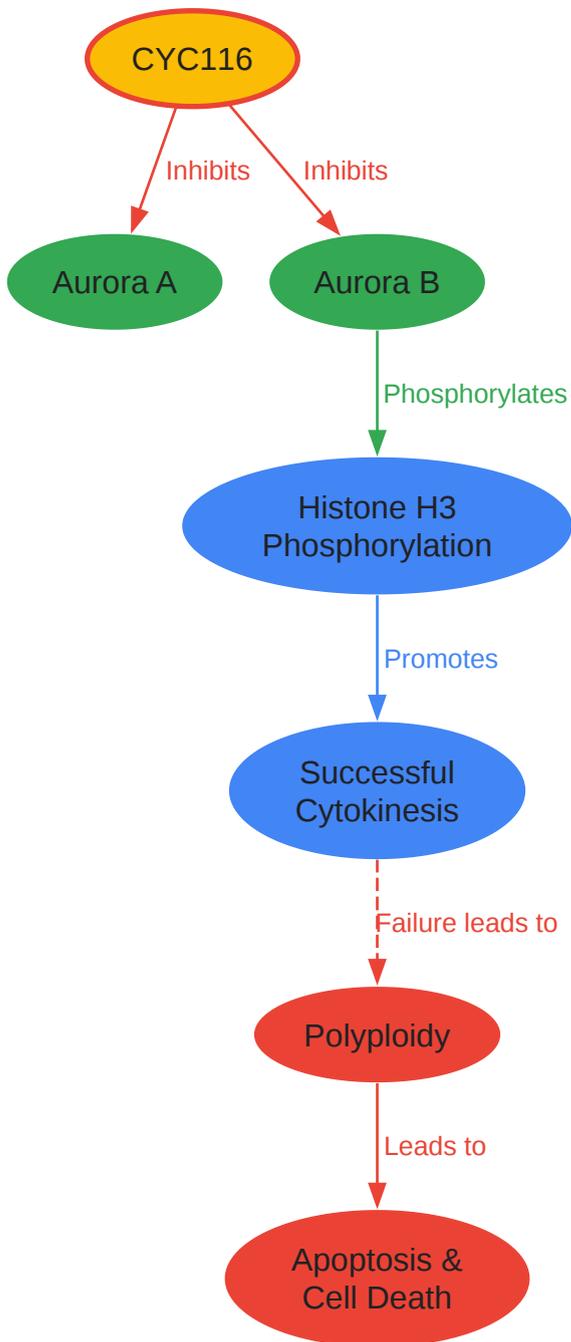
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In cellular environments, CYC116 demonstrates functional inhibition of Aurora kinases, leading to characteristic phenotypic changes and anti-proliferative effects, as outlined in the table below.

Assay Readout	Cell Line	Concentration	Incubation Time	Experimental Outcome
<b>Reduction of Histone H3 Phosphorylation</b> (Aurora B inhibition marker)	U2OS [1]	0.07 - 10 $\mu$ M	2 hours	Concentration-dependent reduction [1].
<b>Complete Inhibition of Histone H3 Phosphorylation</b>	HeLa [1]	1.25 $\mu$ M	7 hours	Complete inhibition of the marker [1].
<b>Induction of Polyploidy</b> (cytokinesis failure)	SW620 [1]	1 $\mu$ M	48 hours	Appearance of polyploid cells [1].
<b>Cell Cycle Arrest &amp; Cytotoxicity</b>	Various (e.g., MV4-11, A2780) [1]	IC <sub>50</sub> values vary	72-96 hours	Broad-spectrum anti-proliferative activity; IC <sub>50</sub> of 34 nM in MV4-11 leukemia cells [1].

The diagram below illustrates the cascade of cellular events triggered by CYC116 inhibition of Aurora kinases.



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## Key Experimental Protocols

To help you evaluate or replicate the findings, here are the methodologies used in key experiments.

## Biochemical Kinase Assays [1]

- **Aurora A Assay:** Reactions were performed in a 25  $\mu$ L volume containing recombinant Aurora A kinase, a peptide substrate (kemptide), and Mg/ATP mix with  $\gamma$ - $^{32}$ P-ATP. Reactions were incubated at 30°C for 30 minutes and terminated with  $H_3PO_4$ .
- **Aurora B Assay:** Conducted similarly to the Aurora A assay, with the key difference that Aurora B was activated with inner centromere protein (INCENP) prior to use.

## Cellular Proliferation and Viability Assay [1]

- **Method:** Standard MTT assay.
- **Procedure:** Cells were seeded in 96-well plates and treated with a dilution series of CYC116 for 72 or 96 hours. MTT solution was added and incubated for 4 hours. The formazan dye was then solubilized with DMSO, and absorbance was measured at 540 nm to determine  $IC_{50}$  values.

## Functional Cellular Inhibition [1]

- **Readout:** Inhibition of Aurora kinase activity was assessed by measuring the reduction of phosphorylation of histone H3 at serine 10.
- **Technique:** Detected via immunofluorescence microscopy or Western blot analysis in synchronized or asynchronous cell populations.

## Conclusion

In summary, CYC116 is a potent dual inhibitor of Aurora A and B with a well-defined selectivity profile. Its additional inhibition of VEGFR2 presents a unique dual mechanism of action, targeting both cell proliferation and angiogenesis. Researchers can leverage this data to select appropriate cellular models and assays for their specific investigations.

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## References

1. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

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**Address:** Ontario, CA 91761, United States

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